molecular formula C23H25ClN2O4S B2944896 3-(4-chlorobenzenesulfonyl)-6,7-dimethoxy-4-(4-methylpiperidin-1-yl)quinoline CAS No. 866897-17-8

3-(4-chlorobenzenesulfonyl)-6,7-dimethoxy-4-(4-methylpiperidin-1-yl)quinoline

Cat. No.: B2944896
CAS No.: 866897-17-8
M. Wt: 460.97
InChI Key: BHTSPGVEGJDVFL-UHFFFAOYSA-N
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Description

3-(4-chlorobenzenesulfonyl)-6,7-dimethoxy-4-(4-methylpiperidin-1-yl)quinoline is a complex organic compound that features a quinoline core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorobenzenesulfonyl)-6,7-dimethoxy-4-(4-methylpiperidin-1-yl)quinoline typically involves multiple steps, starting with the preparation of the quinoline core. The key steps include:

    Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Introduction of the 4-chlorobenzenesulfonyl Group: This step involves the sulfonylation of the quinoline core using 4-chlorobenzenesulfonyl chloride in the presence of a base such as pyridine.

    Piperidinyl Substitution: The final step involves the substitution of a hydrogen atom at the 4-position with a 4-methylpiperidin-1-yl group, typically using 4-methylpiperidine and a suitable coupling reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorobenzenesulfonyl)-6,7-dimethoxy-4-(4-methylpiperidin-1-yl)quinoline can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form quinone derivatives.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The chlorine atom in the 4-chlorobenzenesulfonyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-chlorobenzenesulfonyl)-6,7-dimethoxy-4-(4-methylpiperidin-1-yl)quinoline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used to study the interactions of quinoline derivatives with biological targets.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-chlorobenzenesulfonyl)-6,7-dimethoxy-4-(4-methylpiperidin-1-yl)quinoline involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, while the sulfonyl and piperidinyl groups can interact with proteins and enzymes, potentially inhibiting their activity. This compound may also modulate signaling pathways involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorobenzenesulfonyl)-6-methoxy-4-(4-methylpiperidin-1-yl)quinoline
  • 3-(4-chlorobenzenesulfonyl)-6,7-dimethoxy-4-(4-piperidin-1-yl)quinoline

Uniqueness

3-(4-chlorobenzenesulfonyl)-6,7-dimethoxy-4-(4-methylpiperidin-1-yl)quinoline is unique due to the presence of both methoxy groups and the 4-methylpiperidin-1-yl group, which can confer specific biological activities and chemical reactivity not seen in similar compounds.

Properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-6,7-dimethoxy-4-(4-methylpiperidin-1-yl)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25ClN2O4S/c1-15-8-10-26(11-9-15)23-18-12-20(29-2)21(30-3)13-19(18)25-14-22(23)31(27,28)17-6-4-16(24)5-7-17/h4-7,12-15H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHTSPGVEGJDVFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=C(C=NC3=CC(=C(C=C32)OC)OC)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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